molecular formula C15H30B2O5 B13567477 2,2'-(2-Methoxyethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Methoxyethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13567477
M. Wt: 312.0 g/mol
InChI Key: WDLKZPLDFNRUPC-UHFFFAOYSA-N
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Description

2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with a suitable halide precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed as a fluorescent probe for detecting biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the formation of stable complexes with biomolecules. The compound’s high reactivity and stability make it an effective tool in various chemical and biological processes .

Properties

Molecular Formula

C15H30B2O5

Molecular Weight

312.0 g/mol

IUPAC Name

2-[2-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H30B2O5/c1-12(2)13(3,4)20-16(19-12)11(10-18-9)17-21-14(5,6)15(7,8)22-17/h11H,10H2,1-9H3

InChI Key

WDLKZPLDFNRUPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)COC

Origin of Product

United States

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